Bicyclo[2.2.2]octane-1-carbonyl fluoride
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Overview
Description
Bicyclo[2.2.2]octane-1-carbonyl fluoride is a chemical compound with the molecular formula C9H13FO. It is a bicyclic structure, meaning it contains two fused rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane-1-carbonyl fluoride can be achieved through several methods. One common approach involves the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrogen fluoride to yield the desired carbonyl fluoride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-1-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include substituted bicyclo[2.2.2]octane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclo[2.2.2]octane-1-carbonyl fluoride has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octane-1-carbonyl fluoride involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways depend on the specific application and reaction it is involved in. For example, in nucleophilic substitution reactions, the fluoride group is displaced by a nucleophile, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1-methanol
- Bicyclo[2.2.2]octane-1-amine
Uniqueness
Bicyclo[2.2.2]octane-1-carbonyl fluoride is unique due to its carbonyl fluoride functional group, which imparts distinct reactivity compared to other bicyclo[2.2.2]octane derivatives.
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1-carbonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXGPWZIBNQHQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)C(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664501 |
Source
|
Record name | Bicyclo[2.2.2]octane-1-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116935-86-5 |
Source
|
Record name | Bicyclo[2.2.2]octane-1-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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